1-Methyl-3-methylenecyclobutanecarbonitrile
Overview
Description
1-Methyl-3-methylenecyclobutanecarbonitrile is an organic compound with the molecular formula C7H9N It is a member of the cyclobutane family, characterized by a four-membered ring structure with a nitrile group (-CN) and a methylene group (-CH2) attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-methylenecyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of allene with acrylonitrile under specific conditions to form the desired product . Another method includes the refluxing of 3-methylidenecyclobutanecarbonitrile in ethanol and water with potassium hydroxide, followed by acidification with hydrochloric acid .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of solvents, catalysts, and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-methylenecyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-Methyl-3-methylenecyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-3-methylenecyclobutanecarbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylene group can undergo electrophilic substitution. These interactions can lead to the formation of various biologically active compounds, which can interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
3-Methylenecyclobutanecarbonitrile: Similar in structure but lacks the methyl group on the cyclobutane ring.
Cyclobutanecarbonitrile: A simpler compound with a nitrile group attached to the cyclobutane ring.
Uniqueness: 1-Methyl-3-methylenecyclobutanecarbonitrile is unique due to the presence of both a methylene and a nitrile group on the cyclobutane ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
1-methyl-3-methylidenecyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-7(2,4-6)5-8/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFQEOQVRYWZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C)C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634233 | |
Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32082-16-9 | |
Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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